![molecular formula C14H14N2O B1269579 2-amino-N-(2-methylphenyl)benzamide CAS No. 4943-85-5](/img/structure/B1269579.png)
2-amino-N-(2-methylphenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including 2-amino-N-(2-methylphenyl)benzamide, involves various chemical strategies. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide shows the complexity and specificity required in crafting benzamide compounds with potential therapeutic effects (Zhou et al., 2008). The synthesis process highlights the importance of precise chemical reactions to achieve the desired molecular structure and pharmacological properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. For instance, the structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated using various spectroscopic techniques, demonstrating the importance of structural features for their biological activity and interactions (Saeed et al., 2010). The detailed molecular structure analysis aids in understanding the compound's potential mechanisms of action and optimizing its therapeutic efficacy.
Chemical Reactions and Properties
The chemical properties and reactions of benzamide derivatives are influenced by their structural components. The interaction between the amino and carboxamide functional groups within the benzamide structure can significantly affect the compound's reactivity and biological activities. For example, the study of indole and supramolecular effects in 2-amino-N-(2-hydroxyphenyl)benzamide provides insights into how intramolecular hydrogen bonding and molecular geometry influence the compound's chemical properties and reactivity (Haller et al., 2017).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and therapeutic application. The crystal structure analysis of compounds like N-{[(4-Nitrophenyl)amino]methyl}benzamide reveals the solid-state characteristics essential for drug design and development (Buzarevski et al., 2014).
Scientific Research Applications
Anticancer Potential
2-amino-N-(2-methylphenyl)benzamide, also known as MGCD0103, has been identified as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential in blocking cancer cell proliferation and inducing apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials, suggesting promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Properties
Some derivatives of this compound, like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown efficacy superior to phenytoin in certain seizure models, highlighting their potential as anticonvulsant agents (Lambert et al., 1995).
Antibacterial and Antifungal Activities
Compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have been found to exhibit antibacterial and antifungal activities. These activities highlight the potential of this compound derivatives in developing new antibacterial and antifungal agents (Vasu et al., 2003).
Gastroprokinetic Activity
Derivatives like 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides have been identified as potential gastroprokinetic agents. Some of these compounds have shown activity comparable to metoclopramide, a standard agent used for gastric motility disorders, indicating their therapeutic potential in gastroprokinetic applications (Kato et al., 1995).
Antioxidant Properties
Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. Their capacity to act as antioxidants by scavenging free radicals has been explored, which could have implications in developing new antioxidant therapies (Jovanović et al., 2020).
Neuroleptic Activity
Studies on benzamides of N,N-disubstituted ethylenediamines, including derivatives of this compound, have shown potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Structural and Supramolecular Studies
Research on the structural and supramolecular aspects of this compound and its derivatives has provided insights into their molecular conformations and interactions. This is significant for understanding their biological activities and for designing new compounds with targeted properties (Haller et al., 2017).
Potential in Mosquito Control
New substituted benzamides, including derivatives of this compound, have shown promising activity against mosquitoes, indicating their potential in vector control and reducing mosquito-borne diseases (Schaefer et al., 1978).
properties
IUPAC Name |
2-amino-N-(2-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHTELQAYPDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352176 | |
Record name | 2-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4943-85-5 | |
Record name | 2-amino-N-(2-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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